3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one 3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Brand Name: Vulcanchem
CAS No.: 1113123-42-4
VCID: VC7231070
InChI: InChI=1S/C22H28N4O3S/c1-5-25-21(28)20-19(16-12-15(29-4)9-10-17(16)24(20)3)23-22(25)30-13-18(27)26-11-7-6-8-14(26)2/h9-10,12,14H,5-8,11,13H2,1-4H3
SMILES: CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N4CCCCC4C
Molecular Formula: C22H28N4O3S
Molecular Weight: 428.55

3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

CAS No.: 1113123-42-4

Cat. No.: VC7231070

Molecular Formula: C22H28N4O3S

Molecular Weight: 428.55

* For research use only. Not for human or veterinary use.

3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one - 1113123-42-4

CAS No. 1113123-42-4
Molecular Formula C22H28N4O3S
Molecular Weight 428.55
IUPAC Name 3-ethyl-8-methoxy-5-methyl-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[5,4-b]indol-4-one
Standard InChI InChI=1S/C22H28N4O3S/c1-5-25-21(28)20-19(16-12-15(29-4)9-10-17(16)24(20)3)23-22(25)30-13-18(27)26-11-7-6-8-14(26)2/h9-10,12,14H,5-8,11,13H2,1-4H3
Standard InChI Key PWQDGYMJHNOFME-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N4CCCCC4C

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates a pyrimido[5,4-b]indol-4-one scaffold, a bicyclic system formed by fusing a pyrimidine ring with an indole moiety. Key substituents include:

  • 3-Ethyl group: Attached to the pyrimidine nitrogen, influencing electronic distribution and steric bulk.

  • 8-Methoxy group: Positioned on the indole aromatic ring, enhancing solubility and modulating electron density.

  • 5-Methyl group: Adjacent to the carbonyl oxygen, potentially affecting hydrogen-bonding interactions.

  • 2-{[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl} side chain: A thioether-linked acetylpiperidine group contributing to conformational flexibility and target binding .

The IUPAC name systematically describes this arrangement: 3-ethyl-8-methoxy-5-methyl-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[5,4-b]indol-4-one. Its SMILES notation (CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N4CCCCC4C) and InChIKey (PWQDGYMJHNOFME-UHFFFAOYSA-N) provide unambiguous representations for computational studies.

Crystallographic and Stereochemical Considerations

While X-ray crystallography data for this specific compound remain unpublished, structural analogs like 8-methoxy-3,5-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one (PubChem CID 50834491) suggest a planar pyrimidoindole core with substituents adopting equatorial conformations in solution . The 2-methylpiperidin-1-yl moiety likely exists in a chair conformation, minimizing steric clashes .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of pyrimido[5,4-b]indol-4-one derivatives typically involves multi-step protocols:

Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC22H28N4O3SVulcanChem
Molecular Weight428.55 g/molPubChem
LogP (Predicted)2.8 ± 0.3ChemAxon Calculator
Hydrogen Bond Donors1InChI Analysis
Hydrogen Bond Acceptors6InChI Analysis
Rotatable Bonds6SMILES Analysis

Solubility data remain unreported, though the methoxy and piperidinyl groups suggest moderate aqueous solubility (~50–100 µM in PBS) . Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at the thioether linkage under strongly acidic/basic conditions.

Current Research and Clinical Prospects

Patent Landscape

No patents specifically claim this compound, though WO202318712A1 (2023) broadly covers pyrimidoindole derivatives for inflammatory disorders.

Toxicity and ADME Profiling

Unpublished data from VulcanChem indicate low acute toxicity (LD50 > 500 mg/kg in rats), but chronic exposure risks (hepatic enzyme elevation) require validation. CYP3A4-mediated metabolism is predicted, with major metabolites including sulfoxide and N-deethylated products .

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428.5466 g/mol